3-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile

Medicinal Chemistry Drug Design Lipophilicity

作为药物化学和农用化学品研发中的多功能砌块,该化合物同时含有 –OCF₂H 和 –OCF₃ 基团,可提供无与伦比的构象灵活性和代谢稳定性。其独特的双氟化模式可实现精确的 SAR 研究和先导化合物优化,这是单取代类似物无法比拟的。高纯度 (≥97%) 和可靠的批次质量确保结果可重复。立即订购,加速您的研发进程。

Molecular Formula C9H4F5NO2
Molecular Weight 253.12 g/mol
CAS No. 1806320-27-3
Cat. No. B1412938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile
CAS1806320-27-3
Molecular FormulaC9H4F5NO2
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC(F)F)OC(F)(F)F)C#N
InChIInChI=1S/C9H4F5NO2/c10-8(11)16-6-1-5(4-15)2-7(3-6)17-9(12,13)14/h1-3,8H
InChIKeyDOAVLUICLSBXKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile (CAS 1806320-27-3): A Dual-Fluorinated Benzonitrile Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile (CAS: 1806320-27-3) is a polyfluorinated aromatic building block belonging to the benzonitrile class, with molecular formula C₉H₄F₅NO₂ and a molecular weight of 253.12 g/mol . The compound features a benzonitrile core simultaneously substituted at the meta-positions with both difluoromethoxy (–OCF₂H) and trifluoromethoxy (–OCF₃) groups, two privileged fluorinated motifs widely recognized in medicinal chemistry for their capacity to enhance metabolic stability and modulate lipophilicity [1]. Its nitrile group provides a versatile synthetic handle for further functionalization via hydrolysis, reduction, or nucleophilic addition, while the dual OCF₂H/OCF₃ substitution pattern confers physicochemical properties distinct from singly-substituted or regioisomeric analogs [2].

Why 3-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile Cannot Be Substituted by Singly-Fluorinated or Regioisomeric Benzonitriles


Generic substitution fails because the simultaneous presence of both –OCF₂H and –OCF₃ groups on the same benzonitrile scaffold confers a combination of lipophilicity, conformational adaptability, and metabolic stability that cannot be replicated by either mono-fluorinated benzonitriles or regioisomeric variants. The –OCF₃ group contributes intrinsically high lipophilicity (Hansch π = +1.04) and high electronegativity (χ = 3.7), while the –OCF₂H group exhibits unique environment-dependent conformational flexibility, interconverting between lipophilic and polar states via bond rotation to adapt to varying molecular microenvironments [1]. This dual functionality enables fine-tuning of physicochemical properties that singly-substituted analogs cannot achieve. Furthermore, the meta,meta- (3,5-) substitution pattern places these groups in a spatial arrangement distinct from 3,4- or 2,4- regioisomers, affecting both steric accessibility and electronic distribution across the aromatic ring . Substituting with a compound lacking either fluorinated motif—or altering the substitution pattern—would fundamentally change the compound's logP, metabolic profile, and synthetic utility, thereby invalidating structure-activity relationships established during lead optimization [2].

Quantitative Differentiation Evidence: 3-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile Versus Key Comparators


Lipophilicity Modulation via Conformation-Dependent Polarity: OCF₂H Group Enables Environmental Adaptability Absent in OCF₃-Only Analogs

The difluoromethoxy (–OCF₂H) group in 3-difluoromethoxy-5-(trifluoromethoxy)benzonitrile exhibits conformation-dependent lipophilicity that allows the molecule to adjust to polarity changes in its chemical environment—a property entirely absent in analogs bearing only the trifluoromethoxy (–OCF₃) group. Vector analysis demonstrates that the OCF₂H group interconverts between a highly lipophilic and a polar conformation via simple bond rotation, enabling the unit to function as an 'environmental adaptor' [1]. In contrast, the OCF₃ group is diagnosed as an intrinsically lipophilic unit with fixed polarity characteristics [1]. This dual OCF₂H/OCF₃ substitution pattern therefore provides tunable physicochemical behavior not achievable with compounds such as 3-(trifluoromethoxy)benzonitrile (CAS 52771-22-9) or 3-(difluoromethoxy)benzonitrile (CAS 97582-88-2) individually.

Medicinal Chemistry Drug Design Lipophilicity ADME

Biological Activity Comparison: OCF₃ Substitution Demonstrates Superior Potency Over OCF₂H in Anthranilic Acid Series SAR

In a published structure-activity relationship (SAR) study of the R³ position of the phenyl ring in an anthranilic acid series, the –OCF₃ substituent exhibited an IC₅₀ of 0.94 μM against the target (p-Cl-ANS assay), representing approximately 9.5-fold greater potency than the –OCF₂H substituent (IC₅₀ = 8.9 μM) in the same assay system [1]. The –OCF₃ group also demonstrated superior potency compared to –CF₃ (IC₅₀ = 1.1 μM), –Br (4.0 μM), –NO₂ (4.6 μM), –Cl (8.0 μM), and –OCH₃ (45 μM) [1]. While this data derives from a specific anthranilic acid scaffold rather than the benzonitrile series directly, it provides class-level inference for the relative biological impact of OCF₃ versus OCF₂H substitution patterns when incorporated into aromatic systems—a principle that informs the selection of 3-difluoromethoxy-5-(trifluoromethoxy)benzonitrile over analogs lacking the OCF₃ group.

Medicinal Chemistry SAR Enzyme Inhibition IC50

Supplier Purity Specifications: 97% Purity with Multi-Technique Batch QC Documentation Available

Commercial procurement of 3-difluoromethoxy-5-(trifluoromethoxy)benzonitrile from established suppliers provides standard purity specifications of 97% (Bidepharm) with accompanying batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . Alternative suppliers offer 95% purity grades . For comparison, 3-(difluoromethoxy)benzonitrile (CAS 97582-88-2) is available from Oakwood Chemical with 95% purity and a physical form of liquid at 20°C [1], whereas the target compound is typically supplied as a solid crystalline material—a distinction that may impact handling and formulation workflows. 3-(Trifluoromethoxy)benzonitrile (CAS 52771-22-9) is available at >98.0% (GC) purity and is also a liquid at ambient temperature [2].

Quality Control Procurement Purity Analytical Chemistry

Molecular Complexity and Rotatable Bond Count: Enhanced Conformational Sampling for Fragment-Based Drug Discovery

3-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile contains two rotatable bonds corresponding to the –OCF₂H and –OCF₃ ether linkages, enabling multiple low-energy conformations . This contrasts with mono-substituted analogs: 3-(trifluoromethoxy)benzonitrile possesses only a single OCF₃ rotatable bond, while 3-(difluoromethoxy)benzonitrile possesses only a single OCF₂H rotatable bond. The dual rotatable ether linkages in the target compound increase the accessible conformational space, which may enhance the probability of identifying productive binding poses in fragment-based screening campaigns. Computational analysis of analogous compounds indicates that the –OCF₃ group lies in a plane orthogonal to the aromatic ring in aryl trifluoromethyl ethers, while the –OCF₂H group adopts variable geometries depending on hydrogen bonding environment [1].

Fragment-Based Drug Discovery Molecular Complexity Chemoinformatics 3D Diversity

Synthetic Versatility: Nitrile Group as a Transformable Handle with Orthogonal Reactivity to OCF₂H and OCF₃ Moieties

The nitrile (–CN) group in 3-difluoromethoxy-5-(trifluoromethoxy)benzonitrile provides a versatile synthetic handle that is orthogonal to the OCF₂H and OCF₃ groups, enabling selective transformations without affecting the fluorinated ether moieties. The nitrile can undergo hydrolysis to the corresponding carboxylic acid or primary amide, reduction to the aminomethyl derivative, or participate in nucleophilic addition reactions to form heterocycles including tetrazoles, oxadiazoles, and thiazoles [1]. In contrast, the OCF₂H and OCF₃ groups are generally stable under these reaction conditions, having been specifically incorporated into drug candidates precisely because of their metabolic and chemical stability [1]. This orthogonality distinguishes the compound from non-nitrile-containing fluorinated aromatics and enables downstream diversification into diverse chemotypes. Comparative analysis indicates that the electron-withdrawing nature of both OCF₂H and OCF₃ groups activates the aromatic ring toward nucleophilic aromatic substitution while stabilizing the nitrile toward unwanted side reactions [2].

Organic Synthesis Building Blocks Functional Group Interconversion Diversity-Oriented Synthesis

Physical Form Differentiation: Solid State Facilitates Precise Weighing and Long-Term Storage Stability

3-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile is a white crystalline solid at ambient temperature with recommended long-term storage in a cool, dry place . This physical form contrasts with the singly-substituted analogs: 3-(difluoromethoxy)benzonitrile (CAS 97582-88-2) is a liquid with boiling point 224-225 °C and density 1.260 g/mL at 25 °C [1], while 3-(trifluoromethoxy)benzonitrile (CAS 52771-22-9) is also a liquid with an estimated boiling point of approximately 101.5 °C . The solid crystalline form of the target compound facilitates precise gravimetric dispensing and may offer superior long-term storage stability compared to liquid analogs, which are susceptible to evaporative loss, hygroscopicity, and container leaching over extended periods. The compound is classified as non-hazardous material for DOT/IATA transport .

Compound Management Procurement Stability Handling

Optimal Research and Industrial Application Scenarios for 3-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile (CAS 1806320-27-3)


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

Utilize 3-difluoromethoxy-5-(trifluoromethoxy)benzonitrile as a late-stage diversification building block in lead optimization campaigns where balanced lipophilicity and metabolic stability are critical parameters. The combination of –OCF₃ (intrinsically lipophilic, Hansch π = +1.04) and –OCF₂H (environment-adaptive polarity) provides tunable physicochemical properties that cannot be achieved with mono-substituted benzonitriles [1]. SAR data from anthranilic acid scaffolds demonstrates that –OCF₃ substitution yields approximately 9.5-fold greater potency than –OCF₂H (IC₅₀: 0.94 μM vs. 8.9 μM), suggesting that the dual-substituted scaffold may preserve potency advantages while the –OCF₂H group provides conformational adaptability for membrane permeability optimization [2]. The nitrile handle enables orthogonal diversification to amides, carboxylic acids, tetrazoles, or aminomethyl derivatives without perturbing the fluorinated pharmacophores [3].

Fragment-Based Drug Discovery (FBDD) and 3D Pharmacophore Exploration

Deploy 3-difluoromethoxy-5-(trifluoromethoxy)benzonitrile in fragment-based screening libraries where enhanced conformational sampling and 3D diversity are desired. With two rotatable bonds (OCF₂H and OCF₃ ether linkages) versus only one in either mono-substituted analog, the compound explores a larger conformational space, potentially accessing binding site topologies inaccessible to conformationally restricted fragments [4]. The orthogonal geometry of the –OCF₃ group relative to the aromatic plane combined with the variable geometry of the –OCF₂H group provides multiple low-energy conformers that can adapt to diverse protein binding pockets [1]. The solid crystalline physical form facilitates accurate gravimetric dispensing for fragment library preparation .

Agrochemical Intermediate Synthesis Requiring Fluorinated Building Blocks with High Purity Documentation

Incorporate 3-difluoromethoxy-5-(trifluoromethoxy)benzonitrile as a key intermediate in the synthesis of fluorinated agrochemical active ingredients, where OCF₃ and OCF₂H motifs are increasingly prevalent in modern pesticide development [3]. The compound's 97% purity specification with available NMR, HPLC, and GC batch quality control documentation supports regulatory compliance in agrochemical development workflows . The dual fluorinated substitution pattern enhances lipophilicity for improved foliar uptake while the nitrile group provides a synthetic anchor for further elaboration into diverse agrochemical chemotypes. The non-hazardous transport classification facilitates supply chain logistics .

Structure-Activity Relationship (SAR) Studies of Benzonitrile-Containing Pharmacophores

Employ 3-difluoromethoxy-5-(trifluoromethoxy)benzonitrile in systematic SAR studies to dissect the relative contributions of –OCF₃ versus –OCF₂H groups to target binding and ADME properties. The fixed meta,meta- (3,5-) substitution pattern provides a consistent scaffold geometry while allowing direct comparison against mono-substituted controls including 3-(trifluoromethoxy)benzonitrile and 3-(difluoromethoxy)benzonitrile, as well as regioisomeric variants such as 3-difluoromethoxy-4-(trifluoromethoxy)benzonitrile. The solid physical form enables precise weighing for dose-response studies, while the nitrile group provides a spectroscopic handle (IR ~2230 cm⁻¹) for monitoring reaction progress and compound integrity [4].

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